プロスタグランジンD2 エタノールアミド

概要

説明

プロスタグランジンD2エタノールアミドは、シクロオキシゲナーゼ酵素、特にシクロオキシゲナーゼ-2およびプロスタグランジンDシンターゼによるアナンダミド(アラキドノイルエタノールアミド)の逐次代謝によって生成される生物活性脂質です . この化合物は、炎症、血管拡張、気管支収縮など、さまざまな生理学的プロセスで重要な役割を果たすプロスタグランジンファミリーに属しています .

2. 製法

合成ルートと反応条件: プロスタグランジンD2エタノールアミドは、シクロオキシゲナーゼ酵素、特にシクロオキシゲナーゼ-2およびプロスタグランジンDシンターゼによるアナンダミドの代謝によって合成されます . 脂肪酸アミドヒドロラーゼの欠失によりアナンダミド代謝が減少すると、生合成が促進される可能性があります .

工業生産方法: 現在、プロスタグランジンD2エタノールアミドの大規模工業生産方法に関する情報は限られています。ほとんどの生産は、科学的研究のために研究室で行われている可能性が高いです。

科学的研究の応用

Prostaglandin D2 Ethanolamide has several scientific research applications, including:

Medicine: It has potential therapeutic applications in treating conditions like asthma and inflammatory bowel diseases

Industry: While its industrial applications are limited, it is used in research to develop new drugs and therapeutic agents.

作用機序

プロスタグランジンD2エタノールアミドは、特定の受容体や分子標的に作用することで、その効果を発揮します。 マスト細胞の活性化時に放出され、肺胞マクロファージによって合成されます . その生物学的効果には、気管支収縮、血小板活性化因子阻害、細胞毒性効果などがあります . この化合物は、主にGタンパク質共役受容体を介して作用し、さまざまな下流シグナル伝達経路につながります .

6. 類似化合物の比較

プロスタグランジンD2エタノールアミドは、プロスタマイドF2aやプロスタマイドE2などの他の化合物を含むプロスタマイドファミリーに属しています . これらの化合物は、エンドカンナビノイドのシクロオキシゲナーゼ-2による酸化から生成されます . 他のプロスタグランジンと比較して、プロスタグランジンD2エタノールアミドは、独自の生物学的活性と受容体相互作用を持ち、研究と潜在的な治療応用のための貴重な化合物となっています .

類似化合物:

- プロスタグランジンD2

- プロスタグランジンE2

- プロスタグランジンF2a

- プロスタマイドF2a

- プロスタマイドE2

結論として、プロスタグランジンD2エタノールアミドは、さまざまな生理学的プロセスで重要な役割を果たし、潜在的な治療応用を持つ生物活性脂質です。その独自の合成、化学反応、および生物学的活性により、科学研究のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Prostaglandin D2 Ethanolamide interacts with various enzymes and proteins. It is produced by the action of COX-2 on anandamide, a process that involves the conversion of arachidonic acid to Prostaglandin H2, which is then further metabolized to Prostaglandin D2 Ethanolamide . The compound is inactive against recombinant prostanoid receptors, including the D prostanoid receptor .

Cellular Effects

Prostaglandin D2 Ethanolamide has been shown to have various effects on cells. For instance, it increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect opposite to that induced by anandamide . It also induces apoptosis in colorectal carcinoma cell lines .

Molecular Mechanism

The molecular mechanism of Prostaglandin D2 Ethanolamide involves its interaction with various biomolecules. It acts as a substrate for cyclooxygenase, leading to its conversion to Prostaglandin D2

Temporal Effects in Laboratory Settings

It is known that the compound can be produced in response to inflammatory conditions, suggesting that its effects may change over time depending on the cellular environment .

Metabolic Pathways

Prostaglandin D2 Ethanolamide is involved in the prostaglandin D2 metabolic pathway. It is produced from anandamide through the action of cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .

準備方法

Synthetic Routes and Reaction Conditions: Prostaglandin D2 Ethanolamide is synthesized through the metabolism of anandamide by cyclooxygenase enzymes, particularly cyclooxygenase-2, and prostaglandin D synthase . The biosynthesis can be increased when anandamide metabolism is diminished by the deletion of fatty acid amide hydrolase .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for Prostaglandin D2 Ethanolamide. Most of the production is likely carried out in research laboratories for scientific studies.

化学反応の分析

反応の種類: プロスタグランジンD2エタノールアミドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その生物学的活性と他の分子との相互作用に不可欠です。

一般的な試薬と条件: プロスタグランジンD2エタノールアミドの合成には、シクロオキシゲナーゼ酵素とプロスタグランジンDシンターゼの使用が関与しています . 反応条件には、通常、これらの酵素と、アナンダミドなどの適切な基質の存在が含まれます。

生成される主要な生成物: プロスタグランジンD2エタノールアミドの合成から生成される主要な生成物は、その化合物自体です。さらに代謝変換を受けて、他の生物活性脂質を生成する可能性があります。

4. 科学研究への応用

プロスタグランジンD2エタノールアミドには、以下を含むいくつかの科学研究への応用があります。

化学: アナンダミドの代謝とシクロオキシゲナーゼ酵素の脂質生合成における役割を研究するために使用されます.

生物学: プロスタグランジンD2エタノールアミドは、炎症や免疫応答などのさまざまな生物学的プロセスに関与しています.

医学: 喘息や炎症性腸疾患などの状態の治療に、潜在的な治療効果があります

産業: 工業的な応用は限られていますが、新規薬剤や治療薬の開発のための研究に使用されています。

類似化合物との比較

- Prostaglandin D2

- Prostaglandin E2

- Prostaglandin F2a

- Prostamide F2a

- Prostamide E2

特性

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJKSQFDUAGF-YIRKRNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

398138-28-8 | |

| Record name | Prostaglandin D2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

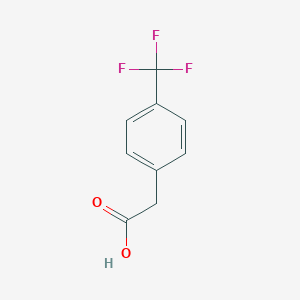

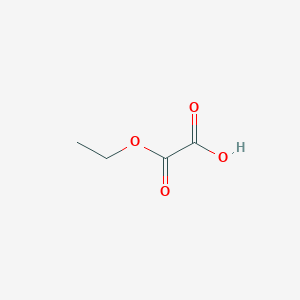

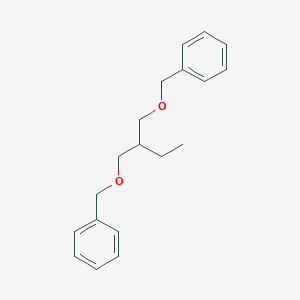

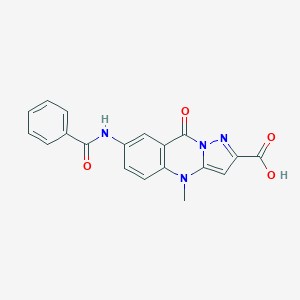

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?

A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.

Q2: Could prostamide D2 interact with prostanoid receptors?

A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.

Q3: What are the potential research applications for understanding prostamide D2 formation?

A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)